Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine
Overview
Description
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various chemical compounds, including drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The thiazole ring in this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Mechanism of Action
Target of Action
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary, but they often interact with key enzymes or receptors in the body to exert their effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
The solubility and molecular weight of a compound can influence its bioavailability . This compound has a molecular weight of 142.22 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of a particular enzyme, the result might be a decrease in the production of a certain metabolite. If it interacts with DNA or RNA, it could potentially interfere with gene expression or protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, certain enzymes or proteins that the compound interacts with might only be present or active under specific conditions.
Biochemical Analysis
Biochemical Properties
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine, like other thiazole derivatives, may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse biological activities, including antimicrobial, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Mechanism
Thiazole derivatives can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Preparation Methods
The synthesis of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 2-methylthiazole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Scientific Research Applications
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine has a wide range of scientific research applications:
Biology: The compound is studied for its antimicrobial, antifungal, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: It is utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.
This compound stands out due to its unique combination of a methyl group and a thiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMVXKFYBIYEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296134 | |
Record name | N,2-Dimethyl-5-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63139-99-1 | |
Record name | N,2-Dimethyl-5-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63139-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2-Dimethyl-5-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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